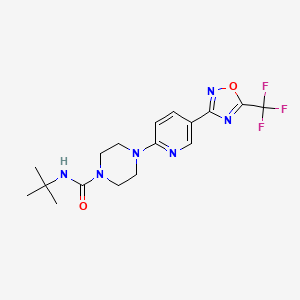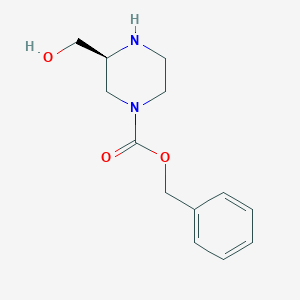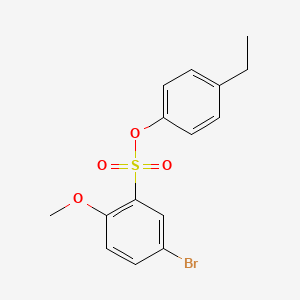
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an ethylphenyl group attached to a brominated methoxybenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the esterification with 4-ethylphenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonate group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 4-ethylphenyl 5-azido-2-methoxybenzenesulfonate or 4-ethylphenyl 5-thio-2-methoxybenzenesulfonate.
Oxidation: Formation of 4-ethylphenyl 5-bromo-2-hydroxybenzenesulfonate.
Reduction: Formation of 4-ethylphenyl 5-bromo-2-methoxybenzenesulfonic acid.
Applications De Recherche Scientifique
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonate group can participate in electrophilic and nucleophilic interactions, respectively, modulating the activity of the target molecules. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxybenzenesulfonate: Lacks the ethylphenyl group, resulting in different chemical and biological properties.
4-Ethylphenyl 2-methoxybenzenesulfonate:
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate: Contains a chlorine atom instead of bromine, leading to variations in its chemical behavior and interactions.
Uniqueness
4-Ethylphenyl 5-bromo-2-methoxybenzenesulfonate is unique due to the combination of its ethylphenyl, bromine, and methoxybenzenesulfonate groups. This unique structure imparts specific reactivity and functional properties, making it valuable for diverse scientific research applications.
Propriétés
IUPAC Name |
(4-ethylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNXDSEKBEZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
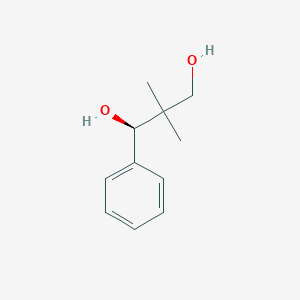
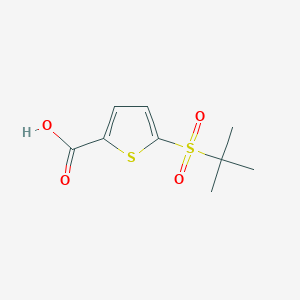
![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![N'-[3-(morpholin-4-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2471278.png)

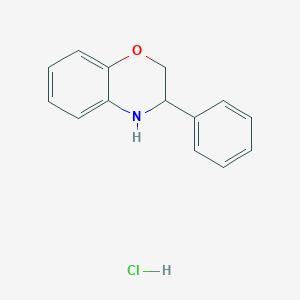
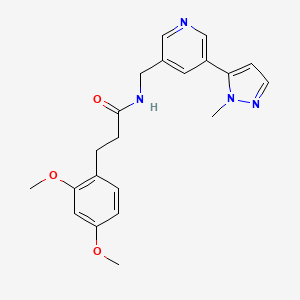
![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
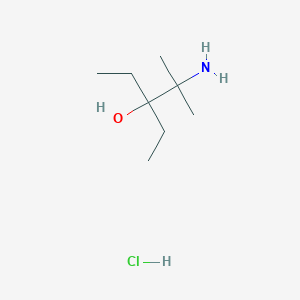
![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)
![8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
